3,4-Dibromo-5-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-iodopyridine is a halogenated pyridine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodopyridine typically involves halogenation reactions. One common method is the bromination of 5-iodopyridine, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst or under specific temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions to replace the halogen atoms.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in the presence of suitable ligands and bases.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and advanced materials .
Scientific Research Applications
3,4-Dibromo-5-iodopyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of organic electronic materials, such as conductive polymers and organic light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions, which allows it to modify the structure and function of target molecules. The presence of halogen atoms enhances its reactivity, making it a versatile intermediate in various synthetic pathways .
Comparison with Similar Compounds
3,5-Dibromo-4-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dibromo-3-iodopyridine: Another halogenated pyridine with distinct properties and uses.
Uniqueness: 3,4-Dibromo-5-iodopyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C5H2Br2IN |
---|---|
Molecular Weight |
362.79 g/mol |
IUPAC Name |
3,4-dibromo-5-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(8)5(3)7/h1-2H |
InChI Key |
RCCZPOZNHAIHJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.